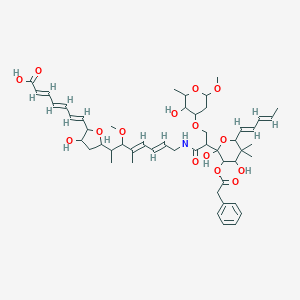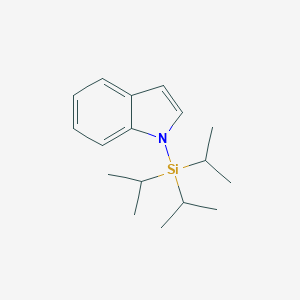
3-Trifluoromethylthio-phenyl-hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Trifluoromethylthio-phenyl-hydrazine is a chemical compound with the molecular formula C7H7F3N2S and a molecular weight of 208.2 g/mol . This compound is known for its unique trifluoromethylthio group, which imparts distinct chemical properties and reactivity. It is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-bromo-phenylhydrazine with trifluoromethylthiolate salts under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 3-Trifluoromethylthio-phenyl-hydrazine may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Trifluoromethylthio-phenyl-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or other reduced forms.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Hydrazines: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
3-Trifluoromethylthio-phenyl-hydrazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Trifluoromethylthio-phenyl-hydrazine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to interactions with enzymes, receptors, and other biomolecules, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Trifluoromethyl-phenylhydrazine: Similar structure but lacks the sulfur atom, leading to different chemical properties and reactivity.
4-Trifluoromethyl-phenylhydrazine: Positional isomer with the trifluoromethyl group at the para position, affecting its reactivity and applications.
Uniqueness
3-Trifluoromethylthio-phenyl-hydrazine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties, such as increased lipophilicity and reactivity towards various chemical transformations. This uniqueness makes it a valuable compound in synthetic chemistry and various research applications .
Propriétés
IUPAC Name |
[3-(trifluoromethylsulfanyl)phenyl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2S/c8-7(9,10)13-6-3-1-2-5(4-6)12-11/h1-4,12H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNCIRYSEMMHOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558514 |
Source


|
| Record name | {3-[(Trifluoromethyl)sulfanyl]phenyl}hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123418-93-9 |
Source


|
| Record name | {3-[(Trifluoromethyl)sulfanyl]phenyl}hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![copper;methyl sulfate;5,14,23,32-tetramethyl-2,11,20,29,37,39-hexaza-5,14,23,32-tetrazonia-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B44276.png)


![1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B44284.png)


![5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B44290.png)






